

# 2-(Methylthio)benzaldehyde CAS number

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## Compound of Interest

Compound Name: 2-(Methylthio)benzaldehyde

Cat. No.: B1584264

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An In-Depth Technical Guide to **2-(Methylthio)benzaldehyde** (CAS: 7022-45-9)

## Abstract

This technical guide provides a comprehensive overview of **2-(Methylthio)benzaldehyde**, identified by the CAS number 7022-45-9.<sup>[1]</sup> It is a vital organic building block characterized by the presence of both a reactive aldehyde and a directing methylthio group. This unique bifunctionality makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.<sup>[2]</sup> This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, synthesis methodologies, characteristic reactivity, and key applications. Furthermore, it includes a summary of its analytical profile and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

## Chemical Identity and Physicochemical Properties

**2-(Methylthio)benzaldehyde** is an aromatic aldehyde that presents as a clear, light orange to yellow-green liquid at room temperature.<sup>[3]</sup> Its identity is unequivocally established by its CAS number, 7022-45-9.<sup>[3]</sup> The compound's molecular structure, featuring a methylthio group at the ortho position relative to the aldehyde, imparts specific chemical and physical characteristics crucial for its application in synthesis.

Table 1: Chemical Identifiers for **2-(Methylthio)benzaldehyde**

Identifier	Value	Source(s)
CAS Number	<b>7022-45-9</b>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> OS	<a href="#">[3]</a>
Molecular Weight	152.21 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	2-(methylsulfanyl)benzaldehyde	<a href="#">[5]</a>
Synonyms	o-(Methylthio)benzaldehyde, 2-Methylsulfanylbenzaldehyde	<a href="#">[3]</a>
InChI Key	XIOBUABQJIVPCQ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>

| Canonical SMILES | CSC1=CC=CC=C1C=O ||[\[5\]](#) |

The physical properties of **2-(Methylthio)benzaldehyde** are critical for its handling, reaction setup, and purification. It is a combustible liquid with a high boiling point, typically requiring vacuum distillation for purification.

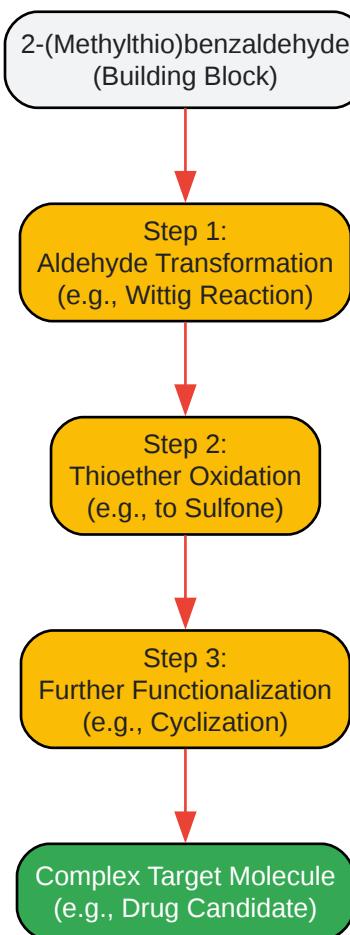
Table 2: Physicochemical Data for **2-(Methylthio)benzaldehyde**

Property	Value	Source(s)
Physical Form	<b>Clear liquid</b>	<a href="#">[3]</a>
Color	Light orange to Yellow to Green	<a href="#">[3]</a>
Boiling Point	141-143 °C at 13 mmHg	<a href="#">[1]</a>
Density	1.18 g/mL at 25 °C	<a href="#">[1]</a>
Refractive Index (n <sub>20</sub> /D)	1.633	<a href="#">[1]</a>

| Flash Point | 110 °C (230 °F) - closed cup | |

# Synthesis and Mechanistic Considerations

The synthesis of **2-(Methylthio)benzaldehyde** typically involves the introduction of a formyl group onto a thioanisole backbone. While multiple synthetic routes exist, a common and effective laboratory-scale approach is the palladium-catalyzed formylation of an appropriate aryl halide, such as 2-bromothioanisole, using a hydride donor. This method offers good yields and functional group tolerance.



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)